molecular formula C9H6N4O3S B2637745 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide CAS No. 1607269-19-1

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide

Cat. No.: B2637745
CAS No.: 1607269-19-1
M. Wt: 250.23
InChI Key: PBMQFGQNEMGDJD-UHFFFAOYSA-N
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Description

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with a cyano group, an oxazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.

Future Directions

The future directions for research on “6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the known biological activities of oxazole derivatives , this compound may hold promise for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-haloketones and amides.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Cyanide salts, sulfonyl chlorides, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Cyano-N-(1,2-oxazol-3-YL)pyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position.

    6-Cyano-N-(1,2-oxazol-3-YL)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.

    6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

6-Cyano-N-(1,2-oxazol-3-YL)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyano group, oxazole ring, and sulfonamide group in this specific arrangement may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-cyano-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3S/c10-5-7-1-2-8(6-11-7)17(14,15)13-9-3-4-16-12-9/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMQFGQNEMGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=NOC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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